5-Nitro-6-phenylisoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10N2O2 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-nitro-6-phenylisoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)15-13(11-4-2-1-3-5-11)7-6-12-10-16-9-8-14(12)15/h1-10H |
InChI Key |
GXSQHOAFNHFAHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Nitro 6 Phenylisoquinoline
Retrosynthetic Approaches to the 5-Nitro-6-phenylisoquinoline Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com This approach involves breaking key bonds and identifying strategic disconnections that lead to viable synthetic pathways.
Disconnection Strategies for Isoquinoline (B145761) Core Formation
The primary challenge in synthesizing this compound lies in the formation of the isoquinoline core itself. Several disconnection strategies can be envisioned, each corresponding to a well-established synthetic method. The most common approaches involve disconnecting one of the bonds in the newly formed heterocyclic ring.
| Disconnection Strategy | Corresponding Reaction | Key Intermediates |
| C4-C4a Bond Cleavage | Pomeranz-Fritsch Reaction | Benzaldehyde (B42025) and 2,2-dialkoxyethylamine derivatives. |
| N2-C3 Bond Cleavage | Bischler-Napieralski Reaction | β-Arylethylamide derivatives. |
| C1-N2 Bond Cleavage | Pictet-Spengler Reaction | β-Arylethylamine and an aldehyde or ketone. |
These strategies form the basis for the classical name reactions discussed in the subsequent sections. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the isoquinoline nucleus.
Strategies for Introducing Nitro and Phenyl Substituents
The presence of the nitro and phenyl groups at the 5 and 6 positions, respectively, requires careful consideration during the synthetic planning. These substituents can be introduced either before or after the construction of the isoquinoline core.
Pre-functionalization Strategy: This approach involves starting with a benzene (B151609) derivative that already contains the nitro and phenyl groups in the desired ortho-relationship. This pre-functionalized aromatic ring would then be elaborated to form the isoquinoline. For example, a suitably substituted benzaldehyde or phenethylamine (B48288) could serve as a key building block.
Post-functionalization Strategy: In this alternative, the isoquinoline core is synthesized first, followed by the introduction of the nitro and phenyl groups. This might involve electrophilic nitration to install the nitro group and a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the phenyl group. The regioselectivity of these reactions on the isoquinoline nucleus is a critical factor. The electron-withdrawing nature of the imine nitrogen significantly influences the positions susceptible to electrophilic or nucleophilic attack. thieme-connect.de
Classical Name Reactions in Isoquinoline Synthesis and Their Adaptations for this compound
Several classical name reactions provide robust and versatile methods for the synthesis of the isoquinoline skeleton. thieme-connect.de Their adaptation for the specific synthesis of this compound requires careful selection of precursors and reaction conditions.
Bischler–Napieralski Reaction and Derivatives
The Bischler-Napieralski reaction is a powerful method for constructing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. slideshare.netwikipedia.orgscribd.com This reaction is typically carried out in the presence of a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.org
The reaction proceeds via an intramolecular electrophilic aromatic substitution. wikipedia.orgscribd.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.org The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org For the synthesis of this compound, this would necessitate a β-(2-nitro-3-phenylphenyl)ethylamide as the starting material.
| Reagent/Condition | Role in Reaction | Reference |
| POCl₃, P₂O₅ | Dehydrating agents | wikipedia.org |
| Refluxing acidic conditions | Promotes cyclization | wikipedia.org |
| Aromatic ring must be electron-rich | Facilitates electrophilic substitution | organic-chemistry.org |
Pictet–Spengler Reaction and Variations
First discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgnumberanalytics.com This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. wikipedia.org To synthesize an isoquinoline directly, an additional oxidation step is required.
For the synthesis of this compound, the starting materials would be a 2-(2-nitro-3-phenylphenyl)ethylamine and a suitable aldehyde, such as formaldehyde. The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. wikipedia.org Electron-rich aromatic systems lead to higher yields under milder conditions. jk-sci.com The presence of a deactivating nitro group on the aromatic ring would likely necessitate harsher reaction conditions, such as strong acid and higher temperatures, to facilitate the cyclization. wikipedia.org
| Reagent/Condition | Role in Reaction | Reference |
| Acid catalyst (protic or Lewis) | Promotes iminium ion formation | wikipedia.orgjk-sci.com |
| Aldehyde or Ketone | Forms the C1 carbon of the isoquinoline | wikipedia.org |
| β-Arylethylamine | Provides the backbone and aromatic ring | wikipedia.org |
Pomeranz–Fritsch Reaction and Schlittler-Müller Modification
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This intermediate is formed from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.org The reaction is typically carried out in the presence of a strong acid like sulfuric acid. wikipedia.org
A significant modification, the Schlittler-Müller reaction, involves the condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. thermofisher.com The Pomeranz-Fritsch synthesis is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other methods. organicreactions.org To apply this to this compound, one would start with 2-nitro-3-phenylbenzaldehyde and 2,2-diethoxyethylamine.
| Reagent/Condition | Role in Reaction | Reference |
| Concentrated H₂SO₄ | Acid catalyst for cyclization | thermofisher.comwikipedia.org |
| Benzaldehyde derivative | Forms the benzene ring and C4 of isoquinoline | wikipedia.org |
| 2,2-Dialkoxyethylamine | Forms the pyridine (B92270) ring of isoquinoline | wikipedia.org |
Related Annulation and Cyclization Processes
The construction of the isoquinoline core is a fundamental step in the synthesis of this compound. Annulation and cyclization reactions are powerful tools for assembling this bicyclic system from acyclic precursors. These processes involve the formation of two new bonds to create a new ring fused to an existing one. scripps.edu
A common strategy involves the cyclization of appropriately substituted precursors. For instance, the cyclization of o-alkynylbenzaldoximes can lead to the formation of the isoquinoline N-oxide skeleton through a 6-endo-dig cyclization. thieme-connect.de This intermediate can then undergo further transformations to yield the desired isoquinoline. The choice of electrophile, such as silver triflate or bromine, can influence the course of the cyclization. thieme-connect.de
Another relevant approach is the Robinson annulation, which, although primarily known for forming six-membered carbocyclic rings, demonstrates the principle of a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.org This sequence of reactions, creating two carbon-carbon bonds and a ring, provides a conceptual framework for designing complex cyclization cascades that could be adapted for isoquinoline synthesis. libretexts.org The key to these strategies is the strategic placement of functional groups in the acyclic starting materials that can react intramolecularly to form the target heterocyclic system. scripps.edu
[3+2] annulation reactions utilizing nitroalkenes have also emerged as a significant method for constructing five-membered aromatic nitrogen heterocycles. chim.it While not directly forming the six-membered ring of isoquinoline, the principles of using nitro-functionalized building blocks in cyclization reactions are pertinent. The nitro group can act as both an activating group and a leaving group, allowing for the synthesis of diverse heterocyclic compounds. chim.it
Modern Catalytic Approaches for this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of a polysubstituted molecule like this compound can benefit significantly from these advanced catalytic strategies.
Metal-Catalyzed Cross-Coupling Reactions for Phenyl Introduction
The introduction of the phenyl group at the C6 position of the isoquinoline core is a prime application for metal-catalyzed cross-coupling reactions. These reactions have become a cornerstone of C-C bond formation in organic synthesis. wiley-vch.deeie.gr A variety of named reactions, including Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings, are available for this purpose. nih.gov
Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the Hiyama cross-coupling of an aryltrifluorosilane with an aryl chloride, catalyzed by palladium, provides an efficient route for the synthesis of biaryls and heterobiaryls. nih.gov This methodology could be applied to couple a phenyltrifluorosilane (B1582143) with a 6-chloro-5-nitroisoquinoline (B3386331) intermediate. The reaction often proceeds in good to excellent yields and tolerates a wide range of functional groups. nih.gov
The choice of metal catalyst is not limited to palladium. Nickel and copper-based catalysts have also proven effective in various cross-coupling scenarios. eie.gr The development of novel ligands and catalyst systems continues to expand the scope and efficiency of these transformations, including reactions performed in aqueous media, which aligns with the principles of green chemistry. wiley-vch.de
Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Partners | Catalyst System | Product | Yield (%) | Reference |
| Aryltrifluorosilane & Aryl Chloride | Palladium-based | Biaryl | 73-85 | nih.gov |
| Aryl Halide & Organoboron | Palladium-based | Biaryl | High | eie.gr |
| Thioester & Organometallic Reagent | Transition Metal (Pd, Ni, Cu, Rh) | Ketone/Decarbonylative Coupling Product | Varies | sioc-journal.cn |
This table presents generalized data for biaryl synthesis, which is analogous to the formation of the 6-phenylisoquinoline (B13923116) moiety.
Asymmetric Synthesis and Chiral Induction Strategies (e.g., asymmetric hydrogenation)
While this compound itself is achiral, the principles of asymmetric synthesis are crucial if chiral centers are introduced into the molecule in subsequent derivatization steps. Asymmetric synthesis is the cornerstone for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. chiralpedia.com
Asymmetric hydrogenation is a powerful technique for the stereoselective reduction of prochiral double bonds. Catalysts based on transition metals like rhodium and iridium, paired with chiral phosphine (B1218219) ligands, can achieve high levels of enantioselectivity. For example, if a precursor to this compound contained a reducible C=C or C=N bond, asymmetric hydrogenation could be employed to establish a stereocenter with high fidelity. The development of chiral catalysts for a wide range of transformations is an active area of research. yale.edursc.org
The catalytic hydrogenation of aromatic nitro compounds is another relevant transformation. While the primary goal is often reduction to an amino group, the use of specific catalysts and conditions can influence the reaction pathway. google.com For instance, the presence of a vanadium compound as a co-catalyst in noble metal-catalyzed hydrogenation can suppress the formation of hydroxylamine (B1172632) intermediates. google.com
Photoredox and Electrochemical Methods in Nitro-Isoquinoline Synthesis
Photoredox and electrochemical catalysis have emerged as powerful and sustainable alternatives to traditional synthetic methods. mdpi.com These techniques utilize light or electricity, respectively, to generate highly reactive intermediates, such as radicals, under mild reaction conditions. mdpi.comresearchgate.net
For the synthesis of nitro-isoquinoline derivatives, these methods offer unique opportunities. For example, photoredox catalysis can facilitate the generation of nitrogen-centered radicals, which can participate in C-N bond-forming reactions. mdpi.com This could be a viable strategy for introducing the nitro group or for constructing the heterocyclic ring itself. Similarly, electrochemical methods can be used for the reductive cyclization of nitro compounds to form heterocyclic N-oxides. acs.org
Both photoredox and electrochemical approaches can be used for intramolecular oxidative annulation reactions to construct heterocyclic systems. mdpi.com These methods often avoid the need for harsh stoichiometric oxidants, making them more atom-economical and environmentally benign. mdpi.comrsc.org
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for any chemical compound, including this compound, should ideally incorporate the principles of green chemistry. vivekanandcollege.ac.inepitomejournals.comijfmr.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org
Key green chemistry principles applicable to the synthesis of this compound include:
Prevention of Waste: Designing syntheses that generate minimal byproducts. acs.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones. vivekanandcollege.ac.inacs.org
Safer Solvents and Auxiliaries: Making the use of auxiliary substances unnecessary or innocuous. vivekanandcollege.ac.inijfmr.com
Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure whenever possible. vivekanandcollege.ac.in
Reduce Derivatives: Minimizing or avoiding the use of protecting groups, which require additional reagents and generate waste. vivekanandcollege.ac.inacs.org
For example, a synthetic route that utilizes a catalytic cross-coupling reaction in an aqueous solvent at a moderate temperature would be considered a greener approach than a multi-step synthesis requiring stoichiometric reagents, hazardous organic solvents, and extreme temperatures. The use of solid-supported catalysts can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.orgimist.ma
Functional Group Interconversions and Derivatization in the Context of this compound
Functional group interconversions (FGIs) are essential transformations that allow for the conversion of one functional group into another. mit.eduimperial.ac.uk In the context of this compound, the nitro group is a particularly versatile functional handle for further derivatization.
The reduction of the nitro group is a common and important FGI. fiveable.me Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas, can efficiently reduce the nitro group to a primary amine. fiveable.me This transformation opens up a vast chemical space, as the resulting amino group can be further modified through a wide range of reactions, such as acylation, alkylation, and diazotization.
Table 2: Common Functional Group Interconversions for the Nitro Group
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
| Nitro (-NO₂) | H₂, Pd/C | Primary Amine (-NH₂) | fiveable.me |
| Nitro (-NO₂) | Sn, HCl | Primary Amine (-NH₂) | fiveable.me |
| Nitro (-NO₂) | Zn, Acetic Acid | Aniline (for aromatic nitro compounds) | fiveable.me |
This table outlines general methods for nitro group reduction.
Other functional groups within a more complex derivative of the this compound scaffold could also be manipulated. For example, a hydroxyl group could be converted to a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.edu Similarly, carboxylic acid derivatives can be interconverted to access esters, amides, and other related functionalities. mit.edu The strategic application of FGIs is crucial for the synthesis of a library of analogs based on the this compound core for various research purposes.
Nitro Group Manipulations (Reduction, etc.)
The nitro group is one of the most versatile functional groups in aromatic chemistry, and its reduction is a fundamental transformation. masterorganicchemistry.com The electron-withdrawing nature of the nitro group on the isoquinoline ring makes it a prime candidate for various reduction reactions, which can yield a range of products depending on the reagents and conditions employed. wikipedia.orglibretexts.org The reduction of aromatic nitro compounds to their corresponding primary amines is a particularly significant reaction as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com
A multitude of methods exist for the reduction of aryl nitro compounds to anilines. wikipedia.org Common approaches include:
Catalytic Hydrogenation : This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org Hydrogenation with Pd/C is often the preferred method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Raney nickel is a suitable alternative, especially when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com
Metal-Acid Systems : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method for converting a nitro group (NO₂) to an amino group (NH₂). masterorganicchemistry.comcommonorganicchemistry.com
Other Reducing Agents : Reagents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride provide milder conditions for nitro group reduction and can be useful when other sensitive functional groups are present. wikipedia.orgcommonorganicchemistry.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Beyond complete reduction to amines, the nitro group can be transformed into other functionalities. For example, reduction using zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine (R-NH-OH). wikipedia.org
Table 1: Common Reagents for Aromatic Nitro Group Reduction
| Reagent/Method | Product | Notes |
|---|---|---|
| H₂ with Pd/C, PtO₂, or Raney Ni | Amine (R-NH₂) | A common and efficient industrial-scale method. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (R-NH₂) | A classic and widely applicable reduction method. masterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine (R-NH₂) | A useful alternative to catalytic hydrogenation. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Amine (R-NH₂) | Offers a mild method for reduction. wikipedia.orgcommonorganicchemistry.com |
| Zinc metal in aq. NH₄Cl | Hydroxylamine (R-NH-OH) | Allows for partial reduction to the hydroxylamine stage. wikipedia.org |
| Metal Hydrides (e.g., LiAlH₄) | Azo Compound | Typically not used for creating anilines from aryl nitro compounds as they tend to form azo products. wikipedia.orgcommonorganicchemistry.com |
Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl ring attached at the C6 position of the isoquinoline core is susceptible to electrophilic aromatic substitution (SₑAr) reactions. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity and orientation of substitution on the phenyl ring are influenced by the electronic effects of the attached 5-nitroisoquinoline (B18046) system.
Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The success of these reactions, particularly Friedel-Crafts reactions, depends on the activation level of the aromatic ring. rutgers.edu Rings that are strongly deactivated, such as those bearing a nitro group, often fail to undergo Friedel-Crafts reactions. rutgers.edu
While the 5-nitroisoquinoline group as a whole is deactivating due to the electron-withdrawing nitro group and the electronegative nitrogen atom, electrophilic attack would be directed to the ortho and para positions of the phenyl ring, with the meta position being less favored. The specific outcome of such reactions on this compound would require experimental investigation to fully determine the regioselectivity and reaction efficiency.
Conversely, nucleophilic aromatic substitution (SₙAr) can occur on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (like a halide). rutgers.eduwikipedia.org If a leaving group were present on the phenyl ring of a this compound derivative, the nitro group on the isoquinoline moiety could potentially activate the ring towards nucleophilic attack. wikipedia.org
Reactivity at the Isoquinoline Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center. This allows for reactions directly involving the nitrogen atom.
N-Oxide Formation : The isoquinoline nitrogen can be oxidized to form an isoquinoline N-oxide. This transformation is a key step in the synthesis of various bioactive molecules. thieme-connect.de A proposed mechanism for the formation of isoquinoline N-oxides involves the 6-endo-dig cyclization of a 2-alkynylbenzaldoxime, activated by an electrophile, to form the cyclic N-oxide intermediate. thieme-connect.de
Quaternization and Alkylation : The nitrogen atom can react with alkylating agents, such as alkyl halides, to form quaternary isoquinolinium salts. This process is a form of N-alkylation.
Nucleophilic Addition : In the Chichibabin reaction, a classic reaction of N-heterocycles, pyridine reacts with an alkali-metal amide to yield 2-aminopyridine. wikipedia.org Isoquinoline undergoes similar nucleophilic substitution, with nucleophilic attack occurring preferentially at the C-1 position. iust.ac.ir The addition of Grignard reagents or organolithium compounds also occurs at C-1, initially forming dihydroisoquinolines, which can then be oxidized to the C-1 substituted isoquinoline. iust.ac.ir The presence of a nitro group at C-5 can further promote nucleophilic addition to the heterocyclic ring. iust.ac.ir
Optimization of Reaction Conditions and Yield Enhancement Strategies
The efficient synthesis of substituted isoquinolines like this compound is crucial for its application as a chemical intermediate. Optimizing reaction conditions can significantly improve product yields and purity. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the copper-catalyzed synthesis of 1-methyl-3-phenylisoquinoline, a study found that CuI was the most effective catalyst compared to CuBr, CuCl, CuBr₂, and Cu(OAc)₂. nih.gov The choice of solvent also had a major impact, with water proving to be more efficient than organic solvents like 1,4-dioxane, toluene, or ethanol (B145695). nih.gov Temperature is another critical factor; in the same study, decreasing the reaction temperature from 80 °C to 70 °C resulted in a lower yield. nih.gov
In a different synthetic approach for 4-bromo-3-alkylisoquinolines, screening of reaction parameters showed that temperature had a significant effect on the yield, with 60 °C being optimal. thieme-connect.de Increasing the temperature further to 100 °C led to a slight decrease in product yield. thieme-connect.de The stoichiometry of reagents, such as the amount of carbon disulfide used in a deoxygenation step, was also fine-tuned to maximize the yield. thieme-connect.de
The synthesis of isoquinoline-1-carboxylates via Ru-catalyzed C-H functionalization demonstrated that substituents on the phenylglycine starting material affected the yield. csic.es Electron-donating groups like methyl and methoxy (B1213986) gave better yields (66% and 44%, respectively) compared to electron-withdrawing groups like nitro (27% yield). csic.es
Table 2: Example of Reaction Condition Optimization for Isoquinoline Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuI | H₂O | 80 | 12 | 91 | nih.gov |
| 2 | CuI | H₂O | 80 | 15 | 95 | nih.gov |
| 3 | CuBr | H₂O | 80 | 15 | 73 | nih.gov |
| 4 | CuCl | H₂O | 80 | 15 | 46 | nih.gov |
| 5 | CuI | H₂O | 70 | 15 | 48 | nih.gov |
| 6 | CuI | 1,4-Dioxane | 80 | 12 | 87 | nih.gov |
| 7 | CuI | Toluene | 80 | 12 | 28 | nih.gov |
These examples highlight that a systematic screening of catalysts, solvents, temperature, and reagent stoichiometry is a critical strategy for enhancing the yield and efficiency of synthetic routes toward complex isoquinoline derivatives.
Chemical Reactivity and Transformation Mechanisms of 5 Nitro 6 Phenylisoquinoline
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution on the isoquinoline (B145761) ring system is a well-studied area. In the case of unsubstituted isoquinoline, electrophilic attack predominantly occurs on the benzene (B151609) ring portion, specifically at the C5 and C8 positions, due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring. arsdcollege.ac.inthieme-connect.de
Influence of Nitro and Phenyl Substituents on Ring Activation/Deactivation
The presence of a nitro group at the 5-position and a phenyl group at the 6-position significantly modifies the reactivity of the isoquinoline core towards electrophiles. The nitro group is a powerful electron-withdrawing group, deactivating the ring system towards electrophilic attack through both inductive and resonance effects. lkouniv.ac.in This deactivation makes electrophilic substitution reactions on 5-Nitro-6-phenylisoquinoline challenging, often requiring harsh reaction conditions. libretexts.org
Mechanistic Studies of Electrophilic Attack
The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egsavemyexams.com The stability of this intermediate determines the rate and regioselectivity of the reaction.
For this compound, electrophilic attack is expected to occur on the benzene ring portion of the isoquinoline nucleus, as the pyridine ring is strongly deactivated by the protonated nitrogen under acidic conditions typical for these reactions. arsdcollege.ac.in The directing effects of the existing substituents will then determine the precise location of substitution. The nitro group at C5 is a meta-director, while the phenyl group at C6 is an ortho, para-director. Given the positions of these substituents, potential sites for further substitution would be C7 and C8. The strong deactivating nature of the nitro group would likely favor substitution at the position least deactivated, which would require a detailed analysis of the resonance structures of the possible intermediates.
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions on the isoquinoline ring are also a key aspect of its chemistry. Generally, nucleophilic attack is favored at the C1 position. arsdcollege.ac.inthieme-connect.de
Reactivity at the Isoquinoline Core (e.g., C-1 position)
The C1 position of the isoquinoline ring is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. This reactivity is a hallmark of the isoquinoline system. arsdcollege.ac.inthieme-connect.de The presence of the nitro group at C5 would further enhance the electrophilicity of the C1 position by withdrawing electron density from the entire ring system. This makes this compound a good candidate for nucleophilic substitution reactions at the C1 position.
Interplay with Nitro Group Basicity
While the nitro group itself is not basic, its powerful electron-withdrawing properties significantly influence the basicity of the isoquinoline nitrogen. This reduction in basicity can affect reactions that require protonation of the nitrogen. However, in the context of nucleophilic substitution at C1, the electron-withdrawing nature of the nitro group is the dominant factor, activating the ring towards attack.
Recent studies have shown that direct nucleophilic substitution of a hydrogen atom (SNH) can occur in 5-nitroisoquinoline (B18046), leading to the formation of amides and ureas at the 8-position. nih.gov This suggests that under certain conditions, nucleophilic attack can be directed to other positions on the benzene ring portion of the molecule, influenced by the nitro group.
Reduction and Oxidation Reactions of the Nitro Group and Isoquinoline Moiety
The nitro group and the isoquinoline ring system can both undergo reduction and oxidation reactions, leading to a variety of functionalized derivatives.
The reduction of aromatic nitro compounds is a common transformation that can yield a range of products, including nitroso, hydroxylamino, and amino derivatives, depending on the reducing agent and reaction conditions. nih.govmdpi.com The reduction of the nitro group in nitroarenes can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and a hydrogen source like ammonium (B1175870) formate) or metal-based reducing agents (e.g., iron in acidic medium). unibo.itmdma.chorganic-chemistry.org The resulting aminoisoquinolines are versatile intermediates for further chemical modifications. For instance, the reduction of a nitro group on an isoquinoline-5,8-dione (B3342986) was successfully achieved using catalytic hydrogenation with ammonium formate (B1220265) as the hydrogen source. unibo.it
Oxidation of the isoquinoline moiety can also be performed. For example, N-phenylisoquinoline can undergo oxidative coupling with nitromethane (B149229) in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a β-nitroamine. rsc.org This indicates that the isoquinoline ring itself is susceptible to oxidation, which can lead to the introduction of new functional groups.
Selective Reduction of the Nitro Group to Amine
The conversion of the nitro group to a primary amine is a pivotal transformation, yielding 5-Amino-6-phenylisoquinoline, a versatile intermediate for further functionalization, particularly in ligand synthesis. The key challenge is to achieve this reduction with high chemoselectivity, preserving the integrity of the isoquinoline ring system and the phenyl group. Several established methods for the reduction of aromatic nitro compounds are applicable. rsc.org
Catalytic hydrogenation is a highly effective method. nih.gov The reaction, typically carried out using hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel, can efficiently reduce the nitro group. Current time information in Bangalore, IN.chemicalbook.com However, care must be taken as aggressive hydrogenation conditions can also reduce the heterocyclic ring. Current time information in Bangalore, IN.
For greater selectivity, chemical reducing agents are often preferred. Stannous chloride (SnCl₂), particularly in an acidic medium like ethanol (B145695) with hydrochloric acid, is a classic and reliable reagent for selectively reducing aromatic nitro groups without affecting other reducible functionalities. Current time information in Bangalore, IN.oup.com The reaction proceeds via electron transfer from the Sn(II) salt. Other metal-based systems, such as iron powder in acidic solution or zinc dust, also provide mild and selective reduction conditions. Current time information in Bangalore, IN. Modern protocols may employ reagents like sodium borohydride (B1222165) (NaBH₄) in conjunction with transition metal salts such as nickel(II) chloride (NiCl₂·6H₂O), which can form highly active nickel boride species to facilitate the reduction. acs.org
| Reagent/System | Typical Conditions | Selectivity Notes |
| H₂/Pd-C | Methanol or Ethanol, room temp. to moderate pressure | Highly efficient, but may also reduce the isoquinoline ring under harsher conditions. Current time information in Bangalore, IN.chemicalbook.com |
| SnCl₂·2H₂O | Ethanol, HCl (conc.), reflux | Excellent chemoselectivity for the nitro group. oup.com A standard method for this transformation. |
| Fe Powder | Acetic Acid or Ethanol/Water, heat | Mild, economical, and selective reducing agent. Current time information in Bangalore, IN.researchgate.net |
| NaBH₄/NiCl₂·6H₂O | Methanol/Water, room temp. | Forms highly reactive species in situ for rapid reduction. acs.org |
Heterocyclic Ring Reduction (e.g., 1,2,3,4-Tetrahydroisoquinolines)
Reduction of the nitrogen-containing heterocyclic ring of this compound leads to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation significantly alters the molecule's geometry from planar to a more flexible, three-dimensional structure, which is a common motif in many biologically active alkaloids. ijstr.org
The most common method for this reduction is catalytic hydrogenation. researchgate.net Depending on the catalyst and conditions, selective reduction of either the heterocyclic or the carbocyclic ring of an isoquinoline can be achieved. For reduction to the 1,2,3,4-tetrahydroisoquinoline, catalysts like platinum, palladium, or rhodium are often used. oup.comcapes.gov.brnih.gov For instance, rhodium carbonyl clusters have been shown to selectively hydrogenate the nitrogen-containing ring of isoquinolines. oup.comcapes.gov.br Gold nanoparticles supported on titanium dioxide have also been reported to catalyze the regiospecific hydrogenation of the heterocyclic ring in isoquinoline under mild conditions. nih.gov
It is important to note that the conditions required for ring hydrogenation are often sufficient to reduce the nitro group as well. Therefore, producing 5-Nitro-6-phenyl-1,2,3,4-tetrahydroisoquinoline would likely require a carefully controlled, stepwise approach or a highly specific catalytic system. More commonly, the nitro group would be reduced simultaneously or in a preceding step, leading to 5-Amino-6-phenyl-1,2,3,4-tetrahydroisoquinoline. A multi-step synthesis of related tetrahydroisoquinolines often involves a Pictet-Spengler condensation, or starts with a substituted phenethylamine (B48288) which undergoes cyclization. researchgate.netnih.gov
Oxidation Processes and N-Oxide Formation
Oxidation of the lone pair of electrons on the isoquinoline's nitrogen atom (N-2) yields the corresponding N-oxide. This transformation enhances the molecule's polarity and modifies its electronic properties, making the isoquinoline ring more susceptible to both nucleophilic and electrophilic substitution at different positions.
The most common and straightforward method for N-oxidation of N-heterocycles is treatment with a peroxy acid. researchgate.net Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, typically in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at or below room temperature. chemicalbook.commdma.ch The reaction is generally clean and high-yielding. mdma.ch Other oxidizing agents such as hydrogen peroxide in acetic acid or Oxone® can also be employed. rsc.orgresearchgate.net
The formation of this compound N-oxide increases the electron-deficiency of the ring system, which can be exploited in subsequent reactions. For example, N-oxides can facilitate nucleophilic substitution at the C-1 position. Furthermore, several modern synthetic routes allow for the direct construction of the isoquinoline N-oxide skeleton from acyclic precursors, such as the palladium-catalyzed annulation of oximes with alkynes or the hypervalent iodine-mediated cyclization of ketoximes. thieme-connect.comacs.orgrsc.org
| Reagent | Typical Solvent | Key Features |
| m-CPBA | CH₂Cl₂, CHCl₃ | Standard, reliable, and high-yielding method for N-oxidation. chemicalbook.commdma.ch |
| H₂O₂ / Acetic Acid | Acetic Acid | A classic and economical alternative to m-CPBA. researchgate.net |
| Oxone® | Water/Methanol | A stable, solid oxidant that is effective for N-oxide formation. rsc.org |
Cycloaddition and Rearrangement Reactions Involving the Isoquinoline System
The conjugated π-system of the isoquinoline ring allows it to participate in various pericyclic reactions, including cycloadditions and rearrangements, offering pathways to complex polycyclic structures.
[3+2] Cycloaddition Reactions (e.g., with DMAD)
Isoquinoline can react as a 1,3-dipole precursor in [3+2] cycloaddition reactions. This reactivity is typically accessed by forming an isoquinolinium ylide. An N-substituted isoquinolinium salt, when treated with a base like triethylamine, can be deprotonated at the C-1 position (if N-substituted with an electron-withdrawing group) to generate a transient azomethine ylide. ucl.ac.uknih.gov
This ylide is a reactive 1,3-dipole that readily undergoes cycloaddition with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), or alkenes. nih.govclockss.org The reaction with DMAD would lead to the formation of a labile initial cycloadduct, which can then rearrange to form stable pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org The presence of the nitro and phenyl groups on the this compound backbone would significantly influence the stability and subsequent reactivity of the ylide and the resulting cycloadducts. In some cases, tandem or sequential cycloadditions can occur, leading to highly complex, spiro, or polycyclic frameworks. nih.govrsc.org
Intramolecular Rearrangements and Cyclizations
The specific substitution pattern of this compound, with a nitro group ortho to a phenyl group on a fused aromatic system, presents opportunities for intramolecular cyclization reactions. Photochemical reactions are particularly relevant for ortho-nitroaryl compounds. rsc.orgresearchgate.net Irradiation of systems containing an ortho-nitro group adjacent to a double bond or aryl ring can lead to cyclization and rearrangement, often involving the nitro group's oxygen atoms. cdnsciencepub.comyorku.ca For example, irradiation of 1-(o-nitrophenyl)polyenes is a known route to substituted isatogens (indole-N-oxides), a reaction that proceeds via photocyclization. cdnsciencepub.comyorku.ca By analogy, irradiation of this compound could potentially induce an intramolecular cyclization between the C-6 phenyl ring and the C-5 nitro group, leading to novel, complex heterocyclic systems.
Metal Coordination Chemistry and Ligand Design using this compound
The this compound scaffold and its derivatives are highly valuable in coordination chemistry and ligand design. The isoquinoline nitrogen provides a primary coordination site, and this can be combined with other donor atoms to form chelating ligands.
Phenylisoquinolines, particularly 1-phenylisoquinoline (B189431) and its derivatives, are celebrated as cyclometalating ligands. In these cases, the isoquinoline nitrogen and an ortho-carbon of the phenyl ring coordinate to a metal center, forming a stable five-membered chelate ring. This is a hallmark of ligands used in creating highly phosphorescent iridium(III) and platinum(II) complexes for applications in organic light-emitting diodes (OLEDs) and as photosensitizers. nih.govacs.org While the title compound is a 6-phenylisoquinoline (B13923116), the principle of C-H activation on the phenyl ring to form a cyclometalated complex remains a potential coordination mode.
More directly, the amine derivative, 5-Amino-6-phenylisoquinoline, is an excellent candidate for ligand design. The amino group provides a second donor site, allowing the molecule to act as a bidentate N,N-chelate ligand with various transition metals. Such ligands can be used to synthesize complexes with tailored electronic, optical, and catalytic properties. orientjchem.orgajchem-a.com Furthermore, the nitro group itself can participate in coordination, as seen in complexes of 5-nitro-1,10-phenanthroline, where the nitro-oxygen can bond to a metal center. researchgate.net This suggests that this compound could act as a multidentate ligand, coordinating through the isoquinoline nitrogen, the nitro group, and potentially the phenyl ring, leading to diverse and structurally interesting metal complexes. nih.govmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies for 5 Nitro 6 Phenylisoquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgacs.orgsavemyexams.comcrunchchemistry.co.ukchemicalbook.comnih.govsemi.ac.cnfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule. savemyexams.com By analyzing the resonant frequencies of nuclei in a magnetic field, NMR provides detailed information about the connectivity and spatial arrangement of atoms. For the structural elucidation of 5-Nitro-6-phenylisoquinoline and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is indispensable. semi.ac.cn
Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Interpretation
Proton (¹H) NMR spectroscopy is typically the initial and most informative experiment performed on a novel compound. nih.gov It provides data on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.
In the case of a related compound, 7-Nitro-3-phenylisoquinoline, the ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals. rsc.org The protons on the phenyl ring typically appear as a multiplet in the aromatic region. The protons on the isoquinoline (B145761) core exhibit distinct chemical shifts and coupling patterns. For instance, a singlet might be observed for the proton at position 1, while other protons on the isoquinoline ring would appear as doublets or triplets depending on their adjacent protons. rsc.org The interpretation of these chemical shifts and coupling constants is crucial for assigning each proton to its specific position within the molecular framework.
Table 1: Illustrative ¹H NMR Data for a Nitro-phenylisoquinoline Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |
| 9.52 | s | 1H | H-1 |
| 8.95 | s | 1H | H-8 |
| 8.45-8.47 | t | 1H | Aromatic H |
| 8.16-8.18 | d | 3H | Aromatic H |
| 8.00-8.02 | d | 1H | Aromatic H |
| 7.53-7.56 | t | 2H | Aromatic H |
| 7.47-7.50 | t | 1H | Aromatic H |
Data adapted from a study on 7-Nitro-3-phenylisoquinoline. rsc.org
Carbon-13 (¹³C) NMR Spectroscopic Analysis and Quaternary Carbon Assignment
Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates its electronic environment. crunchchemistry.co.uk Broadband decoupled ¹³C NMR spectra are generally simple, with each signal appearing as a singlet. savemyexams.com
For a nitro-phenylisoquinoline derivative, the ¹³C NMR spectrum will show a series of peaks corresponding to the carbons of the isoquinoline and phenyl rings. rsc.org Quaternary carbons, which are not directly bonded to any protons, can be identified by their typically lower intensity and the absence of a corresponding signal in a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum. The carbons attached to the electron-withdrawing nitro group will be shifted downfield.
Table 2: Illustrative ¹³C NMR Data for a Nitro-phenylisoquinoline Derivative
| Chemical Shift (δ, ppm) | Proposed Assignment |
| 154.8 | C-nitro |
| 154.1 | C-q |
| 145.9 | C-q |
| 139.1 | C-q |
| 138.3 | C-q |
| 129.6 | CH |
| 129.0 | CH |
| 128.7 | CH |
| 127.3 | CH |
| 126.1 | CH |
| 124.5 | CH |
| 123.9 | CH |
| 115.9 | CH |
Data adapted from a study on 7-Nitro-3-phenylisoquinoline. rsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning complex spectra by revealing correlations between nuclei. wikipedia.orgnews-medical.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. wikipedia.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. libretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the directly attached carbons. wikipedia.org Each cross-peak indicates a direct C-H bond, greatly simplifying the assignment of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing long-range couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. news-medical.net The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the three-dimensional structure and stereochemistry of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysisacs.orgsavemyexams.comcrunchchemistry.co.uknih.gov
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.orgrsc.org By comparing the experimentally determined exact mass with calculated masses for potential molecular formulas, the correct formula can be confidently assigned. For this compound (C₁₅H₁₀N₂O₂), the expected monoisotopic mass would be calculated and compared to the experimental value obtained from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. rsc.org
For example, the calculated m/z for the protonated molecule [M+H]⁺ of 7-Nitro-3-phenylisoquinoline (C₁₅H₁₀N₂O₂) is 251.0764, and an experimental finding of 251.1 (M+H)⁺ would confirm the molecular formula. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or a protonated molecule), which is then fragmented by collision-induced dissociation (CID) or other methods. frontiersin.orgusda.gov The resulting product ions are then analyzed to generate a fragmentation spectrum. This fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of a compound or to distinguish between isomers. usda.gov
For a nitroaromatic compound like this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of the phenyl or isoquinoline rings. usda.gov Analyzing these fragmentation patterns provides a "fingerprint" of the molecule, which can be compared to known compounds or used to deduce the structure of an unknown. dikmatech.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. Each functional group within a molecule has a characteristic set of vibrational frequencies, making these methods ideal for functional group identification and structural analysis. s-a-s.orgnih.gov
Vibrational Analysis of Nitro and Phenyl Moieties
The vibrational spectrum of this compound is dominated by contributions from its core isoquinoline structure, as well as the appended nitro (NO₂) and phenyl (C₆H₅) groups.
The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500–1570 cm⁻¹ region, while the symmetric stretch is found between 1300–1370 cm⁻¹. For example, in related nitro-containing heterocycles, a characteristic band for the NO₂ group has been observed around 1540 cm⁻¹. Theoretical studies on 5-nitroisoquinoline (B18046) have also helped in assigning the vibrational modes associated with the nitro group. niscpr.res.in
The phenyl group gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring produce a series of sharp peaks in the 1450–1600 cm⁻¹ region. s-a-s.org Specifically, sharp peaks near 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the benzene (B151609) ring's stretching modes. s-a-s.org Out-of-plane (OOP) C-H bending vibrations are also significant and can provide information about the substitution pattern of the ring.
Computational studies, often employing Density Functional Theory (DFT), complement experimental spectra by helping to assign specific vibrational modes. niscpr.res.inresearchgate.net For instance, in a study on 5-substituted isoquinolines, DFT calculations were used to investigate the harmonic vibrational frequencies and provide detailed assignments for each mode. niscpr.res.in
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Nitro (R-NO₂) | Asymmetric Stretching (ν_as) | 1570 - 1500 | Strong |
| Symmetric Stretching (ν_s) | 1370 - 1300 | Strong | |
| Aromatic Phenyl (C₆H₅) | C-H Stretching (ν) | 3100 - 3000 | Variable |
| C=C Ring Stretching (ν) | 1600 - 1450 | Variable, often sharp |
Hydrogen Bonding Interactions from IR Data
Infrared spectroscopy is particularly sensitive to hydrogen bonding. The formation of a hydrogen bond typically weakens the X-H bond (where X is an electronegative atom like O or N), causing the X-H stretching frequency to shift to a lower wavenumber (a "red shift"). s-a-s.org The extent of this shift often correlates with the strength of the hydrogen bond.
In the context of nitro-phenyl substituted heterocycles, hydrogen bonding can occur if hydrogen bond donors (like N-H or O-H groups) are present in the molecule or in the crystalline matrix (e.g., from solvent molecules). While this compound itself lacks strong hydrogen bond donors, its derivatives or crystalline forms may exhibit these interactions.
For example, studies on a related 5-nitro regioisomer of a tetrahydroquinoline derivative revealed the presence of intermolecular hydrogen bonds of the N—H···O type in the crystal structure. scielo.org.co These interactions significantly influence the molecular packing. Theoretical studies on 5-nitroisoquinoline have suggested the possibility of a weak intramolecular hydrogen bond between the nitro group and the hydrogen atom at the C7 position. niscpr.res.in The presence of such interactions would be observable as shifts in the corresponding vibrational frequencies in the IR spectrum.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction (SC-XRD) analysis involves irradiating a single, high-quality crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This pattern is directly related to the crystal's internal lattice structure.
While a dedicated study for the parent this compound is not widely available, data from closely related structures provide significant insights. For instance, the crystal structure of a 5-nitro regioisomer of cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was determined using SC-XRD. scielo.org.co Similarly, a derivative, trimethyl (5SR,6SR)-5,6-dihydro-5-hydroxy-7-nitro-6-phenylisoquinoline-5-carboxylate, has also been characterized by X-ray crystallography. These studies confirm the molecular connectivity and provide detailed geometric parameters.
The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions, which are fundamental to describing the crystal's structure.
| Parameter | Value |
|---|---|
| Compound | 5-nitro regioisomer of cis-4-(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.033(2) |
| b (Å) | 15.228(3) |
| c (Å) | 12.569(3) |
| β (°) | 105.75(3) |
| Volume (ų) | 2032.5(7) |
Intermolecular Interactions and Packing Arrangements
The solid-state structure of a molecular crystal is governed by a complex interplay of intermolecular forces that dictate the packing arrangement. X-ray crystallography reveals the nature and geometry of these interactions.
For nitro-aromatic compounds, key interactions include:
Hydrogen Bonds: As seen in related structures, intermolecular hydrogen bonds, such as N—H···O or C—H···O, can be significant drivers of the crystal packing. scielo.org.counesp.brcore.ac.uk For example, the crystal packing for a 5-nitro regioisomer of a tetrahydroquinoline was found to be a result of a combination of intermolecular hydrogen bonds and van der Waals interactions. scielo.org.co
π-π Stacking Interactions: The planar aromatic rings of the isoquinoline and phenyl groups can stack on top of each other. These interactions, often in an offset or parallel-displaced arrangement, are common in aromatic compounds and contribute significantly to the crystal's cohesion. researchgate.net
The analysis of the crystal structure of related compounds often reveals a layered or herringbone packing motif, stabilized by a network of these varied intermolecular forces. Hirshfeld surface analysis is a modern computational tool used alongside crystallographic data to visualize and quantify intermolecular contacts within a crystal, providing a detailed map of the interactions driving the packing arrangement. unesp.br
Based on a thorough review of available scientific literature, there is a significant lack of specific published research focusing on the detailed computational and theoretical investigation of the compound This compound .
While computational studies, including Density Functional Theory (DFT), have been conducted on related structures such as 5-nitroisoquinoline researchgate.net and other substituted phenylisoquinolines researchgate.net, specific data for this compound concerning its ground state geometries, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), potential energy surfaces, and reaction kinetics are not available in the public domain.
Chemical suppliers confirm the existence of this compound (CAS 1335110-55-8) hoffmanchemicals.com, but dedicated studies detailing its electronic structure and reaction mechanisms as per the requested outline could not be located. Research is available for various other isoquinoline derivatives, including those with nitro or phenyl groups at different positions, but providing that information would not adhere to the specific focus on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section at this time. The creation of such an article would require performing novel computational chemistry research on this specific molecule.
Computational and Theoretical Investigations of 5 Nitro 6 Phenylisoquinoline
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools to predict various spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For 5-Nitro-6-phenylisoquinoline, theoretical calculations can elucidate its electronic and vibrational characteristics, which are fundamental to understanding its behavior and potential applications.
UV-Vis Absorption and Emission Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption and emission spectra of molecules. gaussian.comfaccts.de This approach predicts the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption of light, and from the lowest excited state back to the ground state, corresponding to fluorescence. gaussian.combeilstein-journals.org
The predicted UV-Vis spectrum is typically characterized by the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. gaussian.com For aromatic compounds containing nitro groups, the spectra are often complex. uni-muenchen.de They can feature n→π* transitions, which are typically weak, and more intense π→π* transitions. uni-muenchen.de The n→π* transitions originate from the lone pair electrons on the oxygen atoms of the nitro group, while the π→π* transitions involve the delocalized electrons of the aromatic system. uni-muenchen.de
In the case of this compound, TD-DFT calculations would be expected to predict several absorption bands. The presence of the nitro group, a strong electron-withdrawing group, and the phenyl and isoquinoline (B145761) rings, which are extensive π-systems, would likely result in charge transfer transitions. rsc.org These intramolecular charge transfer (ICT) transitions, often from the phenylisoquinoline moiety to the nitro group, can significantly influence the color and photophysical properties of the molecule. rsc.org
While specific experimental or calculated UV-Vis data for this compound were not found, studies on similar nitroaromatic compounds provide a basis for what to expect. For instance, a joint experimental and theoretical study on nitrobenzaldehydes identified weak n→π* transitions around 350 nm and more intense π→π* transitions at shorter wavelengths, around 300 nm and 250 nm. uni-muenchen.de Similarly, TD-DFT studies on tetrahydroquinoline derivatives have successfully assigned long-wavelength bands to π→π* transitions involving intramolecular charge transfer. rsc.org The predicted spectrum for this compound would be generated by plotting the calculated oscillator strengths against the corresponding excitation energies (or wavelengths), often with a Gaussian or Lorentzian broadening to simulate the experimental band shapes. gaussian.com
Table 1: Representative TD-DFT Predicted UV-Vis Data for Related Nitroaromatic Compounds This table presents example data from literature on similar compounds to illustrate typical computational outputs, not data for this compound itself.
| Compound | Transition | λmax (nm) (Calculated) | Oscillator Strength (f) |
|---|---|---|---|
| o-Nitrobenzaldehyde | n→π* | ~350 | Weak |
| o-Nitrobenzaldehyde | π→π* | ~300 | Intermediate |
| o-Nitrobenzaldehyde | π→π* | ~250 | Strong |
Source: Adapted from studies on nitrobenzaldehydes and tetrahydroquinolines. uni-muenchen.dersc.org
Vibrational Frequency Calculations (IR, Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. faccts.de These experimental methods can be powerfully augmented by computational calculations, typically using Density Functional Theory (DFT). orientjchem.orgresearchgate.net Theoretical frequency calculations can predict the wavenumbers and intensities of IR and Raman bands, aiding in the assignment of experimental spectra. orientjchem.orgresearchgate.net For a non-linear molecule like this compound, there are 3N-6 fundamental vibrational modes, where N is the number of atoms. hopto.org
The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. Key expected vibrations would include:
Nitro Group (NO₂) Vibrations: The asymmetric (νas) and symmetric (νs) stretching modes of the NO₂ group are typically strong in the IR spectrum. For nitro compounds, the asymmetric stretch is generally found in the region of 1500-1600 cm⁻¹, while the symmetric stretch appears around 1300-1400 cm⁻¹. orientjchem.org
Aromatic Ring Vibrations: The C-H stretching vibrations of the phenyl and isoquinoline rings are expected above 3000 cm⁻¹. orientjchem.org The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. scialert.net Ring breathing modes, which involve the expansion and contraction of the entire ring system, are also characteristic. orientjchem.org
C-N Vibrations: The stretching vibration of the C-NO₂ bond would also be present.
DFT calculations provide harmonic frequencies, which are often systematically higher than the experimental anharmonic frequencies. Therefore, it is common practice to apply a scaling factor to the calculated wavenumbers to achieve better agreement with experimental data. orientjchem.org By visualizing the atomic displacements for each calculated frequency, a definitive assignment of the vibrational modes can be made. orientjchem.org
Table 2: Typical Calculated and Experimental Vibrational Frequencies for Functional Groups Present in this compound This table is illustrative, based on data for similar compounds like 5-nitro-1,3-benzodioxole. orientjchem.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |
| Asymmetric NO₂ Stretch | ~1596 | ~1609 | - |
| Symmetric NO₂ Stretch | ~1427 | ~1437 | ~1430 |
| Phenyl Ring C=C Stretch | ~1619, 1563, 1515 | ~1632, 1551, 1516 | ~1620 |
| Aromatic C-H Stretch | >3000 | ~3119 | - |
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ). faccts.defaccts.de These calculations provide theoretical spectra that can be directly compared with experimental data, aiding in signal assignment and structural confirmation. faccts.deresearchgate.net
For this compound, the predicted ¹H NMR spectrum would show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electronic environment of each proton. The protons on the isoquinoline ring would be affected by the ring nitrogen and the nitro group, while the protons on the phenyl ring would be influenced by their position relative to the isoquinoline core.
The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom. Carbons directly attached to the electron-withdrawing nitro group would be expected to be significantly deshielded, appearing at a higher chemical shift (downfield). researchgate.net The chemical shifts of the carbons in the phenyl and isoquinoline rings would also vary based on their proximity to the nitrogen atom and the nitro and phenyl substituents.
Calculated chemical shifts are typically reported relative to a reference compound, often tetramethylsilane (B1202638) (TMS), by calculating the isotropic shielding constants (σ) for both the target molecule and the reference and then using the relationship δ = σ_ref - σ_calc. faccts.de
Table 3: Experimental ¹H NMR Chemical Shifts for the Parent Structure 6-Nitroquinoline This table provides reference data for a closely related structure to indicate expected chemical shift regions. chemicalbook.com
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 9.0 |
| H-4 | 7.5 |
| H-8 | 8.2 |
| H-5 | 8.6 |
| H-7 | 7.8 |
| H-3 | 7.6 |
Molecular Modeling and Simulation Studies in Pre-clinical Contexts
Beyond spectroscopic prediction, computational modeling and simulation are crucial in pre-clinical research to explore the potential of a compound as a therapeutic agent. These methods can predict how a molecule might interact with biological targets and its dynamic behavior in a biological environment.
Molecular Docking for Ligand-Target Interactions (e.g., enzyme active sites, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling various conformations of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their binding affinity. nih.gov
For a compound like this compound, molecular docking studies would be employed to investigate its potential to inhibit specific biological targets. The isoquinoline scaffold is present in many biologically active compounds, and derivatives are often explored as inhibitors for various enzymes. nih.govacs.org For example, docking studies on isoquinoline derivatives have been used to identify potential inhibitors of SARS-CoV-2 main protease (Mpro) and various kinases. nih.govmdpi.com
A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the 3D structure of this compound.
Defining the binding site on the receptor.
Running the docking algorithm to generate and score potential binding poses.
The results are analyzed to identify the most favorable binding mode, characterized by a low binding energy (or a high docking score) and key intermolecular interactions such as hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds. researchgate.net For instance, the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor, while the phenyl and isoquinoline rings could engage in π-π stacking interactions with aromatic residues (like Tryptophan, Tyrosine, or Phenylalanine) in the active site. nih.gov
Table 4: Representative Molecular Docking Results for Isoquinoline Derivatives with a Biological Target This table is illustrative, showing typical data obtained from docking studies of related compounds. researchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Isoquinoline Derivative 10k | Cholinesterase | -11.28 | Asn-332 | Hydrogen bonds, π-π stacking, halogen bonding |
| Chloroquine (reference) | SARS-CoV-2 Mpro | - | Cys145, His41 | - |
| Synthetic Isoquinoline 1 | SARS-CoV-2 Mpro | Better than Chloroquine | - | Interactions with catalytic residues |
Source: Adapted from studies on various isoquinoline derivatives. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule and its complexes over time. bonvinlab.orgunimi.it By solving Newton's equations of motion for a system of atoms, MD simulations can track the conformational changes of a ligand and a protein, and assess the stability of their interaction. mdpi.comresearchgate.net
In the context of this compound, MD simulations would typically be performed on the most promising ligand-receptor complex identified through molecular docking. acs.orgmdpi.com A simulation of tens to hundreds of nanoseconds can reveal:
Interaction Stability: The persistence of key intermolecular interactions (like hydrogen bonds) identified in the docking study.
Conformational Sampling: MD simulations can explore the conformational landscape of the this compound molecule itself, identifying low-energy conformers that might be relevant for binding. nih.gov The relative orientation of the phenyl ring with respect to the isoquinoline plane is a key conformational feature that would be explored.
For example, a 250 ns MD simulation of a tetrahydro-isoquinoline derivative bound to cholinesterase showed that the ligand-receptor complex was stable, with an RMSD value stabilizing around 1.15 Å, confirming the stability of the interactions predicted by docking. researchgate.net Such simulations provide a more realistic and dynamic view of the ligand-target interaction than the static picture offered by molecular docking alone. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design (Pre-clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed in preclinical drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govgithub.com This approach is pivotal for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that govern their therapeutic effects, thereby reducing the reliance on extensive animal testing. nih.govnih.gov The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. github.com
For classes of compounds like isoquinolines and nitroaromatics, QSAR studies are instrumental. In the context of nitroaromatic compounds, QSAR models are developed to predict toxic effects by correlating molecular descriptors with toxicological endpoints. nih.gov For isoquinoline derivatives, QSAR studies have been successfully used to explore structural insights for various therapeutic targets. For instance, a study on isoquinoline and benzimidazole (B57391) derivatives as C-RAF inhibitors developed a statistically significant 3D-QSAR model with a high correlation coefficient (r² = 0.93), indicating a strong relationship between the structural features and the inhibitory activity. ijbio.com Such models typically use descriptors related to steric, electrostatic, and hydrophobic fields to map the regions around the molecule where modifications would likely enhance biological activity. tandfonline.com
A typical QSAR model is built using a training set of molecules with known activities. mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate an equation that links the descriptors to the activity. nih.govmdpi.com The predictive power of the resulting model is then validated using an external test set of compounds. mdpi.com While specific QSAR models focused solely on this compound are not detailed in publicly available literature, the established methodologies for related isoquinoline scaffolds provide a robust framework for its future investigation. A hypothetical QSAR study on a series of this compound analogs would involve synthesizing derivatives, evaluating their biological activity (e.g., IC₅₀), and calculating various molecular descriptors to build a predictive model for designing compounds with enhanced potency.
Table 1: Illustrative QSAR Data for Hypothetical Isoquinoline Analogs
This table is a representative example of data used in a QSAR study and does not represent real experimental values for the listed compounds.
| Compound ID | Scaffold | R¹-substituent | R²-substituent | Log(1/IC₅₀) | Molecular Weight | LogP |
| 1 | 5-Nitroisoquinoline (B18046) | Phenyl | H | 5.2 | 250.26 | 3.5 |
| 2 | 5-Nitroisoquinoline | 4-Chlorophenyl | H | 5.8 | 284.70 | 4.2 |
| 3 | 5-Nitroisoquinoline | 4-Methoxyphenyl | H | 5.5 | 280.28 | 3.4 |
| 4 | 5-Nitroisoquinoline | Phenyl | Cl | 5.4 | 284.70 | 4.1 |
| 5 | 5-Nitroisoquinoline | Phenyl | OCH₃ | 5.3 | 280.28 | 3.3 |
Pharmacophore Modeling and Lead Optimization Strategies (Pre-clinical)
Pharmacophore modeling is another cornerstone of computational drug design, focusing on the three-dimensional arrangement of essential molecular features responsible for a compound's biological activity. dergipark.org.trpreprints.org It serves as a powerful tool in preclinical research for virtual screening to identify new active compounds and for guiding the lead optimization process. dergipark.org.trnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. jppres.com
For isoquinoline derivatives, pharmacophore modeling has been applied to design inhibitors for various protein targets. ebi.ac.uk For example, a ligand-based pharmacophore model for isoquinoline and benzimidazole C-RAF inhibitors identified a five-point hypothesis (AADHR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic, and one aromatic ring feature as crucial for activity. ijbio.com Similarly, another study on indolo[3,2-c]isoquinoline hybrids resulted in a five-point e-pharmacophore model (AADDR) used to understand their interactions with target proteins. tandfonline.com These models are built by aligning a set of active molecules and extracting their common chemical features.
Once a lead compound like this compound is identified, pharmacophore modeling plays a critical role in its optimization. The goal of lead optimization is to iteratively modify the lead structure to improve its efficacy, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. pion-inc.com The pharmacophore model provides a blueprint for this process. By understanding the essential features for activity, medicinal chemists can design new analogs of this compound that better fit the pharmacophore model, potentially leading to enhanced target binding. For instance, if a model indicates an unmet hydrogen bond donor feature, derivatives can be synthesized that incorporate a suitable functional group at the corresponding position. This strategy helps prioritize the synthesis of compounds that are most likely to succeed, making the drug discovery process more efficient. dergipark.org.tr The insights from pharmacophore models, often used in conjunction with molecular docking, are crucial for refining a promising hit into a viable preclinical candidate. tandfonline.com
Table 2: Representative Pharmacophore Features for a Hypothetical Isoquinoline-Based Inhibitor
This table illustrates a potential pharmacophore model and is for representative purposes only.
| Feature ID | Feature Type | Location (Relative Coordinates) | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | (2.5, 1.0, -0.5) | 1.2 |
| HBA2 | Hydrogen Bond Acceptor | (3.1, -1.5, 0.0) | 1.2 |
| HBD1 | Hydrogen Bond Donor | (-4.0, 2.2, 1.1) | 1.0 |
| AR1 | Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |
| HYD1 | Hydrophobic | (-2.8, -3.5, -0.8) | 1.8 |
Biological and Biomedical Research Applications of 5 Nitro 6 Phenylisoquinoline Derivatives Pre Clinical Focus Only
In Vitro Cellular Activity and Biological Target Exploration
The exploration of 5-nitro-6-phenylisoquinoline derivatives in vitro has revealed their potent interactions with various biological systems. These studies are crucial for understanding their mechanisms of action and identifying potential therapeutic targets.
General Cytotoxicity and Antiproliferative Activity in Cell Lines
Numerous studies have highlighted the cytotoxic and antiproliferative effects of this compound derivatives against a variety of cancer cell lines.
For instance, a series of novel 5,6,7,8-tetrahydroisoquinolines were synthesized and evaluated for their anticancer activities against eight tumor cell lines. nih.gov Among the tested compounds, some showed moderate to strong cytotoxic activity against pancreatic (PACA2) and lung (A549) cancer cell lines. acs.org Specifically, compound 5h was found to be more active than the standard drug doxorubicin (B1662922) against the PACA2 cell line, with an IC50 value of 25.9 μM. acs.org Another compound, 6b , showed considerable cytotoxicity against the A549 lung carcinoma cell line with an IC50 of 34.9 μM. acs.org
Further research on 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group identified compounds with potent antiproliferative activity. nih.gov Compound 3 was most effective against the HEPG2 (liver cancer) cell line, while compound 9c showed superior efficacy against the HCT116 (colon cancer) cell line. nih.gov Iridium(III) complexes incorporating 5-nitrophenanthroline have also demonstrated cytotoxicity against a panel of cancer cell lines including SGC-7901, A549, HeLa, Eca-109, HepG2, and BEL-7402. researchgate.net
The antiproliferative activity of these derivatives often stems from their ability to interfere with cellular processes essential for cancer cell growth. For example, some styrylquinolines have been shown to induce p53-independent apoptosis and cell cycle arrest. researchgate.net Similarly, certain benzophenanthridine alkaloid derivatives have shown significant inhibitory effects on the proliferation of leukemia cell lines, with IC50 values in the low micromolar range. mdpi.comnih.gov
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5h | PACA2 (Pancreatic) | 25.9 | acs.org |
| 3 | PACA2 (Pancreatic) | 53.5 | acs.org |
| 5c | PACA2 (Pancreatic) | 60.1 | acs.org |
| 5i | PACA2 (Pancreatic) | 73.4 | acs.org |
| 6b | A549 (Lung) | 34.9 | acs.org |
| 6g | A549 (Lung) | 46.3 | acs.org |
| 6d | A549 (Lung) | 57.6 | acs.org |
| Compound 3 | HEPG2 (Liver) | Most Potent | nih.gov |
| Compound 9c | HCT116 (Colon) | Superior Efficacy | nih.gov |
| 2j | Jurkat Clone E6-1 (Leukemia) | 0.52 ± 0.03 | nih.gov |
| 2j | THP-1 (Leukemia) | 0.48 ± 0.03 | nih.gov |
| 2a | Jurkat Clone E6-1 (Leukemia) | 0.53 ± 0.05 | nih.gov |
| 2a | THP-1 (Leukemia) | 0.18 ± 0.03 | nih.gov |
Anti-inflammatory Activity (e.g., NO inhibition in RAW 264.7 cells)
Studies have shown that certain tetrahydroquinoline derivatives can significantly decrease nitrite (B80452) accumulation in LPS-stimulated RAW 264.7 cells, indicating potent inhibition of NO production. nih.govmdpi.com This effect is often dose-dependent. For example, a novel steroidal chalcone (B49325) with a 3β-pregnenolone ester derivative, compound 11e , was identified as a potent anti-inflammatory agent by inhibiting LPS-induced NO in a dose-dependent manner without cytotoxicity. nih.gov This compound also markedly inhibited the expression of pro-inflammatory cytokines like iNOS, IL-6, TNF-α, and COX-2. nih.gov
Similarly, geldanamycin (B1684428) and its derivatives have demonstrated anti-inflammatory activity by decreasing the production of pro-inflammatory cytokines in LPS-induced RAW 264.7 cells. scirp.org Another study on 2′-hydroxy-2,6′-dimethoxychalcone showed superior inhibition of NO production and the expression of iNOS and COX-2 in LPS-stimulated macrophages. mdpi.com The mechanism often involves the modulation of signaling pathways like NF-κB and MAPK. mdpi.com
Antimicrobial and Antibacterial Screening (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
The antimicrobial potential of isoquinoline (B145761) and its derivatives has been a subject of extensive research. These compounds have shown activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Several phenyl-substituted isoquinolines have been identified as antibacterial agents. researchgate.net For instance, certain 5-deoxy-5-episubstituted arbekacin (B1665167) derivatives have shown potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Pseudomonas aeruginosa. nih.gov Some of these derivatives were even superior to the antibiotic arbekacin against MRSA strains. nih.gov
The antibacterial activity of nitroaromatic derivatives is a well-documented phenomenon. encyclopedia.pub The presence of a nitro group can enhance the antibacterial activity of the parent molecule. encyclopedia.pub For example, nitrated pyrrolomycins have proven effective against both P. aeruginosa and S. aureus. encyclopedia.pub In the context of isoquinoline derivatives, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated against P. aeruginosa and found to have a minimum inhibitory concentration (MIC90) ranging from 6.0 to 24.0 µg/ml. internationalscholarsjournals.com This compound was also found to down-regulate the expression of important virulence factors in P. aeruginosa. internationalscholarsjournals.com
However, the activity can be selective. A series of 4-piperazinylquinolines were tested against S. aureus and P. aeruginosa, with one compound, 5k , showing potent and selective activity against S. aureus (MIC 10 μM) but no activity against P. aeruginosa. mdpi.com This highlights the importance of specific structural features for antibacterial efficacy.
Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Target Organism | Activity/MIC | Reference |
|---|---|---|---|
| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | MIC90: 6.0-24.0 µg/ml | internationalscholarsjournals.com |
| 5k (4-piperazinylquinoline) | Staphylococcus aureus | MIC: 10 µM | mdpi.com |
| 5-deoxy-5-episubstituted arbekacin derivatives | Staphylococcus aureus (including MRSA) | Potent activity | nih.gov |
| 5-deoxy-5-episubstituted arbekacin derivatives | Pseudomonas aeruginosa | Potent activity | nih.gov |
Enzyme Inhibition Studies (e.g., PDE10A, iNOS)
The biological effects of this compound derivatives are often mediated through the inhibition of specific enzymes. Key targets that have been explored include phosphodiesterase 10A (PDE10A) and inducible nitric oxide synthase (iNOS).
Inhibition of iNOS is directly linked to the anti-inflammatory properties of these compounds. As mentioned previously, several isoquinoline derivatives effectively suppress NO production in inflammatory models by inhibiting iNOS expression and activity. nih.govmdpi.com For example, certain tetrahydroquinoline derivatives are thought to suppress NO generation by inhibiting iNOS enzyme activity. mdpi.com Phenylpyrrole derivatives have also been identified as inhibitors of both neural NOS (nNOS) and iNOS. nih.gov
While specific studies on this compound derivatives as PDE10A inhibitors are not prevalent in the provided context, the broader class of isoquinolines has been explored for this activity. Inhibition of enzymes like α-amylase has also been reported for some tetrahydroquinoline derivatives. mdpi.com
Receptor Binding Affinity Profiling (e.g., NPY1 receptor)
The interaction of isoquinoline derivatives with various receptors is another important area of preclinical investigation. A notable target is the Neuropeptide Y (NPY) receptor system, which is involved in a range of physiological processes.
A series of 8-amino-5-nitro-6-phenoxyquinolines were investigated as potential non-peptidic ligands for the NPY Y1 receptor. researchgate.net The study highlighted that the 8-amino and 5-nitro groups were crucial for binding affinity to the NPY1 receptor. researchgate.net Alterations to these groups resulted in a significant loss of potency. researchgate.net While the 6-arylsulphonyl group was found to be necessary, substitutions on the phenyl ring were tolerated. researchgate.net
The NPY receptor family consists of several subtypes (Y1, Y2, Y4, Y5), and achieving subtype selectivity is a key goal in drug design. frontiersin.org The C-terminal region of NPY is critical for binding to its receptors. uni-regensburg.de
Investigation of Mechanism of Action at the Cellular Level (e.g., cell cycle arrest, apoptosis, protein synthesis inhibition)
Understanding the mechanism of action at the cellular level is fundamental to the development of new therapeutic agents. For this compound derivatives, research has pointed towards several key mechanisms, including the induction of cell cycle arrest and apoptosis, and the inhibition of protein synthesis.
Several studies have shown that these compounds can induce cell cycle arrest in cancer cells. For example, a novel methoxybenzyl 5-nitroacridone derivative was found to trigger G1 cell cycle arrest in chronic myelogenous leukemia K562 cells by inhibiting CDK4/6-mediated phosphorylation of Rb. mdpi.com A 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative, compound 3 , was shown to cause cell cycle arrest at the G2/M phase in HEPG2 cells. nih.gov Similarly, certain benzophenanthridine alkaloid derivatives induced cell cycle arrest in the G0/G1 phase in leukemia cell lines. mdpi.com
In addition to cell cycle arrest, the induction of apoptosis is a common mechanism of anticancer activity. The same compound 3 that caused cell cycle arrest also led to a 50-fold increase in apoptosis in HEPG2 cells. nih.gov Styrylquinolines have been reported to activate a p53-independent apoptosis pathway. researchgate.net
Furthermore, some quinoline (B57606) derivatives have been found to act through novel mechanisms. For instance, a quinoline-4-carboxamide derivative was discovered to have antimalarial activity through the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Pre-clinical)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing a lead compound into a drug candidate by identifying the key structural features responsible for its biological activity. numberanalytics.com For isoquinoline derivatives, SAR studies have been pivotal in elucidating how modifications to the core structure influence potency and selectivity against various biological targets.
The nitro group is a significant functional group in medicinal chemistry, known for its strong electron-withdrawing properties, which can deactivate aromatic rings and alter molecular polarity. nih.govnih.gov These characteristics play a crucial role in the biological activity of many compounds. nih.gov The position of the nitro group on the aromatic scaffold is often critical for therapeutic action. For instance, in some heterocyclic compounds, the presence of a nitro group at a specific position is essential for activity, and moving it can lead to a complete loss of function. encyclopedia.pub
In biological systems, the nitro group can undergo enzymatic reduction to form intermediates like nitroso and hydroxylamine (B1172632), and ultimately the corresponding amine. nih.govencyclopedia.pub This bioactivation is a required step for the antimicrobial activity of some nitroaromatic drugs. encyclopedia.pub However, this reduction can also diminish activity in other contexts. encyclopedia.pub For example, the chemical reduction of the nitro group in certain antitubercular agents to a hydroxylamine or amine group lessens their efficacy. encyclopedia.pub
The synthesis of various nitro-containing heterocycles is a common strategy in drug discovery. For example, a series of 6-nitro-5-substituted aminoquinolines has been synthesized and evaluated for biological activities in preclinical models. nih.gov Similarly, the reduction of a nitropyrimidine derivative to its corresponding aminopyrimidine is a key step in the synthesis of more complex molecules for biological study. nih.gov The strategic placement and potential for reduction of the nitro group are therefore critical considerations in the design of biologically active isoquinoline derivatives.
Modifications to the phenyl ring of phenylisoquinoline derivatives significantly affect their biological response. bohrium.com SAR studies have demonstrated that the type, number, and position of substituents on the phenyl ring can modulate the potency and selectivity of these compounds. bohrium.com
In the context of anticancer research, the introduction of specific groups onto the phenyl ring of tetrahydroisoquinoline (THIQ) derivatives has yielded compounds with potent inhibitory activity. A study on THIQ derivatives as potential KRas inhibitors found that substitutions at the 4-position of the phenyl ring were particularly effective. For example, a derivative featuring a chloro group (GM-3-18) and another with a trifluoromethyl group (GM-3-143) demonstrated significant KRas inhibition across several colon cancer cell lines. nih.gov This suggests that electronegative groups at this position may enhance inhibitory activity. nih.gov
The following table summarizes the inhibitory concentration (IC₅₀) values for selected tetrahydroisoquinoline derivatives against various colon cancer cell lines, highlighting the impact of phenyl ring substitutions. nih.gov
| Compound ID | Phenyl Ring Substitution | Colo320 (IC₅₀ µM) | DLD-1 (IC₅₀ µM) | HCT116 (IC₅₀ µM) | SNU-C1 (IC₅₀ µM) | SW480 (IC₅₀ µM) |
| GM-3-18 | 4-Chloro | 1.6 | 2.6 | 1.7 | 0.9 | 10.7 |
| GM-3-143 | 4-Trifluoromethyl | 2.6 | 3.5 | 3.0 | 2.1 | 11.2 |
| GM-3-16 | 2-Chloro | 1.6 | 3.1 | 2.2 | 1.3 | 11.5 |
| GM-3-121 | 3-Chloro | 2.2 | 5.3 | 2.6 | 1.6 | 12.1 |
| Data sourced from preclinical in-vitro studies. nih.gov |
Similarly, in the development of isoquinoline-based inhibitors for other enzymes, substitutions on the phenyl ring with groups like methoxy (B1213986) and hydroxyl have been shown to influence activity. bohrium.com These findings underscore the importance of the phenyl moiety as a key site for chemical modification to fine-tune the biological profile of isoquinoline-based compounds. bohrium.comnih.gov
Modification of the core heterocyclic isoquinoline ring, particularly through saturation to form 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), is a widely used strategy to generate compounds with diverse and potent biological activities. researchgate.netrsc.org The THIQ scaffold is present in numerous natural and synthetic compounds and is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnuph.edu.ua
THIQ derivatives have demonstrated a broad spectrum of pharmacological activities in preclinical studies, as detailed in the table below.
| Biological Activity | Reference |
| Antitumor / Anticancer | nih.govresearchgate.netrsc.orgnuph.edu.ua |
| Anti-inflammatory | researchgate.netnuph.edu.uamdpi.com |
| Antimicrobial / Antibacterial | researchgate.netrsc.orgnuph.edu.ua |
| Antiviral / Anti-HIV | researchgate.netrsc.orgnuph.edu.ua |
| Anti-Alzheimer / Neuroprotective | researchgate.netnuph.edu.uamdpi.com |
| Anticonvulsant | researchgate.netnuph.edu.ua |
| Antitrypanosomal | researchgate.netnuph.edu.ua |
| Antimalarial | rsc.org |
The transition from an aromatic isoquinoline to a saturated THIQ ring alters the molecule's three-dimensional shape, flexibility, and physicochemical properties, which in turn affects how it binds to target proteins. For example, the synthesis of novel THIQ derivatives based on the core structure of the marine alkaloid Trabectedin has led to the identification of potent KRas inhibitors for cancer research. nih.gov Furthermore, attaching a THIQ moiety to other biologically active molecules, such as quercetin, has been shown to improve their antioxidant potential and selectivity for certain enzymes. mdpi.com The versatility of the THIQ scaffold makes it a valuable component in the design of new therapeutic agents. nuph.edu.ua
Influence of Phenyl Moiety Substitutions on Biological Response
Development of Isoquinoline Scaffolds as Research Probes
Beyond their direct therapeutic potential, isoquinoline scaffolds are valuable tools in chemical biology, serving as precursors for research probes and as lead compounds for further optimization. semanticscholar.orgrsc.org
Isoquinoline derivatives serve as foundational structures for the synthesis of sophisticated molecular probes used to investigate biological processes. avcr.cz A prominent example is the use of related heterocyclic systems, such as phenanthridines, as fluorescent indicators for DNA. rsc.org These molecules can intercalate into the DNA double helix and emit a fluorescent signal, allowing for the visualization and quantification of nucleic acids.
In a similar vein, the isoquinoline scaffold can be chemically modified to create tools for studying protein function. For instance, the general strategy of using a reactive derivative to introduce a stable modification onto a protein allows researchers to study the functional consequences of that modification. rsc.org This approach, applied in various chemical biology contexts, enables the investigation of how specific chemical changes to a protein affect its activity, localization, and interactions within the cell. rsc.org The adaptability of the isoquinoline core makes it a suitable starting point for designing such specialized chemical probes.
The process of drug discovery often begins with the identification of a "lead compound"—a molecule that shows promising activity in initial biological screens and serves as the starting point for optimization. numberanalytics.com Libraries of isoquinoline derivatives are frequently screened to identify such leads. mdpi.com Once a hit is identified, lead optimization involves systematically modifying its chemical structure to improve key properties like potency, selectivity, and metabolic stability. numberanalytics.comnih.gov
A critical aspect of preclinical lead optimization is enhancing the compound's metabolic stability to ensure it remains in the body long enough to exert its therapeutic effect. nih.govnih.gov For example, in a lead optimization campaign for nitrofuranylamide antituberculosis agents, an initial hit compound (Lee 562) showed good in-vitro activity but had poor metabolic stability and low oral bioavailability. nih.gov Through structural modifications designed to block metabolic "soft spots," researchers developed analogs with significantly improved properties. nih.gov
The following table illustrates the outcome of this preclinical lead optimization effort.
| Compound ID | Relative Metabolic Stability | Oral Bioavailability (Rat Model) |
| Lee 562 (Initial Hit) | 1.0 | 16% |
| Lee 878 (Analog) | 11.7 | 27% |
| Lee 1106 (Analog) | 15.6 | 4.6% (low due to poor solubility) |
| Data sourced from a preclinical pharmacokinetic study. nih.gov |
This example demonstrates how targeted chemical modifications of a lead compound, guided by preclinical data, can overcome specific liabilities. nih.gov The isoquinoline scaffold, with its numerous points for chemical diversification, is well-suited for such iterative optimization processes, making it a valuable framework in the search for new drug candidates. nih.govresearchgate.net
Applications in Materials Science and Catalysis Research
Ligand Design for Organometallic Chemistry and Catalysis
There is currently no available research data on the use of 5-Nitro-6-phenylisoquinoline as a ligand in organometallic chemistry or for catalytic purposes.
Chiral Ligands for Asymmetric Catalysis
No studies have been published on the development or application of chiral versions of this compound for use in asymmetric catalysis. The potential of this molecule as a scaffold for chiral ligands remains unexplored in the scientific literature.
Luminescent Properties in Organic Light-Emitting Diodes (OLEDs) Research
Information regarding the luminescent properties of this compound or its evaluation for use in OLEDs is absent from current scientific publications. While related isoquinoline (B145761) structures are investigated for such purposes, this specific compound has not been featured in published research in this field.
Integration into Supramolecular Assemblies and Functional Materials
There is no documented research focusing on the design, assembly, or integration of this compound into supramolecular structures or other functional materials. The role of its specific nitro and phenyl substitutions in directing intermolecular interactions for materials design has not been investigated in the available literature.
Future Directions and Emerging Research Avenues for 5 Nitro 6 Phenylisoquinoline
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Table 1: Hypothetical AI/ML-Based Prediction for Novel 5-Nitro-6-phenylisoquinoline Analogs
| Analog | Modification | Predicted Solubility (LogS) | Predicted Cytochrome P450 Inhibition (IC50, µM) | Predicted Bioactivity Score |
| Analog 1 | 4'-fluoro on phenyl ring | -3.5 | > 20 | 0.78 |
| Analog 2 | 3'-methoxy on phenyl ring | -3.1 | 15.2 | 0.65 |
| Analog 3 | 8-hydroxy on isoquinoline (B145761) core | -2.8 | > 20 | 0.85 |
| Analog 4 | Nitro group reduced to amino | -2.5 | 8.9 | 0.50 |
This table is illustrative and based on the potential application of predictive models as described in the literature. nih.govmdpi.com
Multicomponent Reactions and Combinatorial Chemistry for Library Synthesis
The efficient synthesis of diverse compound libraries is crucial for exploring the structure-activity relationships (SAR) of the this compound scaffold. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an ideal strategy for this purpose. nih.govnih.gov MCRs are atom-economical, efficient, and convergent, making them a cornerstone of modern combinatorial chemistry. nih.govnih.gov
By strategically choosing different starting materials, MCRs can be used to rapidly generate large libraries of this compound derivatives with diverse substitutions. researchgate.netfrontiersin.org For example, an MCR approach could be developed where variations of the phenyl group (e.g., aldehydes) and other building blocks are combined to assemble the core isoquinoline structure or add complexity around it. This approach allows for the systematic exploration of chemical space to optimize biological activity or other desired properties. uzh.ch The scalability of MCRs makes them highly suitable for adoption by the pharmaceutical industry for creating screening libraries. researchgate.net
Table 2: Potential Building Blocks for a Combinatorial Library of this compound Analogs via MCRs
| Building Block Type | Component A (Amine Source) | Component B (Aldehyde) | Component C (Isocyanide) |
| Example 1 | Substituted anilines | Benzaldehyde (B42025) derivatives | Aryl isocyanides |
| Example 2 | Amino-nitrophenyl derivatives | Heterocyclic aldehydes | Alkyl isocyanides |
| Example 3 | Ammonia precursors | Phenylacetaldehyde derivatives | Tosylmethyl isocyanide |
This table illustrates how different reactants could be combined in hypothetical MCRs to generate structural diversity around the core compound, a common strategy in combinatorial chemistry. nih.govnih.govresearchgate.net
Advanced Spectroscopic Probes and Imaging Agents for Chemical Biology
The unique electronic and structural properties of this compound make it a promising candidate for development into advanced chemical probes. In chemical biology, such tools are essential for visualizing and understanding complex processes within living cells. frontiersin.org
The isoquinoline framework can be modified to create fluorescent probes. mdpi.com By adding electron-donating groups to the phenyl ring or other positions, a "push-pull" system can be established with the electron-withdrawing nitro group, potentially leading to compounds with interesting photophysical properties like large Stokes shifts and sensitivity to the local environment (e.g., polarity, viscosity). nih.gov Such probes could be designed to light up in the presence of specific ions, enzymes, or reactive oxygen species. dokumen.pub Beyond fluorescence, the molecule could be tagged with moieties suitable for Raman spectroscopy, a technique that provides detailed molecular information and can overcome limitations of fluorescence imaging. nih.gov The development of "Raman tags" is an emerging area in chemical biology that allows for multiplexed imaging. nih.gov
Exploration of Novel Biological Targets through Phenotypic Screening
While target-based drug discovery has its merits, phenotypic screening has re-emerged as a powerful, unbiased approach to find first-in-class therapeutics. technologynetworks.com This strategy involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. technologynetworks.comdrugtargetreview.com
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. medmedchem.com Future research on this compound will likely focus on developing more sustainable synthetic routes. Biocatalysis, which uses enzymes to perform chemical transformations, is a key technology in this area. hilarispublisher.com
Enzymes operate under mild conditions and offer exceptional chemo-, regio-, and stereoselectivity, which can simplify synthetic pathways and reduce waste. researchgate.netnih.gov For the synthesis of this compound derivatives, enzymes could be employed for key steps such as the asymmetric reduction of ketones, the selective hydroxylation of the aromatic rings, or even in multi-enzyme cascades that mimic natural metabolic pathways. semanticscholar.orgresearchgate.net Advances in protein engineering and directed evolution are continually expanding the toolbox of available biocatalysts, making it possible to create custom enzymes for specific, non-natural reactions. hilarispublisher.com The integration of biocatalysis with flow chemistry setups offers further advantages, enabling continuous and automated production. semanticscholar.org
Expansion into Diverse Interdisciplinary Research Fields
While the primary focus for many heterocyclic compounds is medicinal chemistry, the unique structure of this compound suggests potential applications in other interdisciplinary fields.
Materials Science: The conjugated π-system of the phenylisoquinoline core is a feature found in organic electronic materials. Similar to other metal complexes of phenylpyridine and phenyl-isoquinoline ligands used in organic light-emitting diodes (OLEDs), derivatives of this compound could be explored as components in phosphorescent emitters or other photofunctional materials. nih.govacs.org Their luminescent properties could be tuned by chemical modification. researchgate.net
Photocatalysis: Supramolecular assemblies based on rigid, photoactive organic molecules are being investigated for the photocatalytic reduction of carbon dioxide. acs.org The electronic properties of the this compound scaffold could be harnessed to design novel photocatalysts.
Agrochemicals: Many bioactive compounds have applications in both medicine and agriculture. The this compound scaffold could be screened for activity as a potential herbicide, fungicide, or insecticide, an area where novel chemical entities are constantly needed.
Q & A
Q. How can I optimize the synthesis of 5-Nitro-6-phenylisoquinoline for reproducibility in academic settings?
Methodological Answer: To ensure reproducibility, structure your experimental design using the PICOT framework :
- Population/Problem (P): Reaction components (e.g., precursors, catalysts).
- Intervention (I): Reaction conditions (temperature, solvent, stoichiometry).
- Comparison (C): Alternative synthetic routes (e.g., nitro-group introduction before/after isoquinoline ring formation).
- Outcome (O): Yield, purity (HPLC/NMR), and scalability.
- Time (T): Reaction duration and stability monitoring.
Document each parameter systematically and validate results through triplicate trials. Use controlled variable experiments to isolate factors affecting yield .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR (¹H/¹³C, DEPT) to confirm aromatic proton environments and nitro-group positioning.
- FT-IR for nitro (NO₂) stretch identification (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) for molecular ion validation.
- X-ray Crystallography (if crystalline) to resolve stereochemical ambiguities.
Cross-validate data with computational simulations (e.g., DFT for IR/NMR prediction) to address spectral contradictions .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control: Use fume hoods, nitrile gloves, and PPE to avoid inhalation/skin contact (hazard class: acute toxicity).
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.
- Storage: Keep in amber vials under inert gas (N₂/Ar) to inhibit nitro-group degradation.
Reference Safety Data Sheets (SDS) for emergency procedures and incompatibility warnings (e.g., oxidizers) .
Advanced Research Questions
Q. How can conflicting literature data on the biological activity of this compound derivatives be systematically resolved?
Methodological Answer: Apply evidence synthesis frameworks to analyze contradictions:
- Systematic Review: Catalog reported IC₅₀ values, cell lines, and assay conditions (e.g., pH, incubation time).
- Meta-Analysis: Statistically pool data to identify outliers or confounding variables (e.g., solvent DMSO affecting cell viability).
- Replication Studies: Reproduce key experiments under standardized conditions (NIH guidelines for preclinical research).
Address mechanistic hypotheses (e.g., nitro-group reduction altering activity) using structure-activity relationship (SAR) models .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-311G**) to map electron density and nitro-group orientation.
- Frontier Molecular Orbital (FMO) Analysis: Predict reactivity (HOMO-LUMO gaps) and compare with experimental redox potentials.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DMSO vs. water) to assess stability.
Validate models against experimental UV-Vis and cyclic voltammetry data to resolve discrepancies .
Q. How can in vitro vs. in vivo discrepancies in the pharmacokinetics of this compound be investigated?
Methodological Answer: Design a FINER-compliant study :
- Feasible: Use microsomal stability assays (in vitro) and murine models (in vivo) with LC-MS quantification.
- Novel: Explore cytochrome P450 metabolism pathways (e.g., CYP3A4 demethylation).
- Ethical: Follow ARRIVE guidelines for animal studies.
- Relevant: Correlate bioavailability with nitro-group reduction rates.
Employ PBPK modeling to bridge in vitro-in vivo extrapolation (IVIVE) gaps .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to investigate the photostability of this compound?
Methodological Answer:
- PEO Framework:
- Population (P): Compound in solution (varying solvents).
- Exposure (E): UV-Vis light exposure (wavelength, intensity).
- Outcome (O): Degradation kinetics (HPLC tracking).
Use a factorial design to test interactions between solvent polarity and light wavelength. Apply Arrhenius plots to predict shelf-life under storage conditions .
Q. What theoretical frameworks guide the study of this compound’s role in catalytic systems?
Methodological Answer:
- Linking Theory to Practice: Use transition-state theory (TST) to model nitro-group participation in redox catalysis.
- Conceptual Framework: Map electronic effects (Hammett σ constants) to catalytic turnover rates.
- Experimental Validation: Compare DFT-predicted activation energies with experimental kinetic data (e.g., Eyring plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
